Isoform Selectivity Profile: Distinct Pan-NOS Fingerprint vs. iNOS-Selective L-NIL
L-NMMA inhibits all three NOS isoforms with a specific rank-order potency, but lacks the profound iNOS selectivity of L-NIL. L-NMMA's Ki values for nNOS, eNOS, and iNOS are 0.18 µM, 0.4 µM, and 6 µM, respectively, yielding an iNOS/eNOS selectivity ratio of 15 [1]. In contrast, L-NIL exhibits an iNOS IC50 of 3.3 µM and a cNOS IC50 of 92 µM, resulting in a 28-fold selectivity for iNOS [2]. Crucially, in a rat model of erosive joint disease, the broad inhibition of L-NMMA (targeting nNOS/eNOS/iNOS) resulted in ablation of synovitis and prevention of bone erosion, whereas the iNOS-selective inhibitor L-NIL paradoxically exacerbated tissue destruction and chronic inflammation [3].
| Evidence Dimension | Isoform Selectivity and In Vivo Efficacy Outcome |
|---|---|
| Target Compound Data | Ki (nNOS)=0.18 µM; Ki (eNOS)=0.4 µM; Ki (iNOS)=6 µM. Outcome in rat arthritis model: Ablation of synovitis, prevention of bone erosion. |
| Comparator Or Baseline | L-NIL (N-iminoethyl-L-lysine): IC50 (iNOS)=3.3 µM; IC50 (cNOS)=92 µM (28-fold selective). Outcome in rat arthritis model: Exacerbation of tissue destruction and loss of bone/cartilage. |
| Quantified Difference | L-NMMA iNOS/eNOS selectivity = 15; L-NIL iNOS/cNOS selectivity = 28. Differential in vivo outcome: therapeutic (L-NMMA) vs. pathogenic exacerbation (L-NIL). |
| Conditions | Isolated enzyme assays (Ki/IC50); In vivo: Streptococcal cell wall-induced arthritis in Lewis rats (daily systemic administration). |
Why This Matters
For studies investigating the integrated role of NO in complex inflammation or vascular biology, L-NMMA's balanced pan-inhibition provides a physiologically relevant response that cannot be replicated by highly selective iNOS inhibitors.
- [1] Furfine, E. S., et al. (1993). Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine. Biochemistry, 32(33), 8512-8517. View Source
- [2] Moore, W. M., et al. (1994). L-N6-(1-Iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-3888. View Source
- [3] McCartney-Francis, N. L., et al. (2001). Selective inhibition of inducible nitric oxide synthase exacerbates erosive joint disease. Journal of Immunology, 166(4), 2734-2740. View Source
